N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the class of sulfonyl phenyl acetamides This compound is characterized by the presence of a cyclooctylpiperazine moiety attached to a sulfonyl phenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-cyclooctylpiperazine, which is then reacted with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide include:
- N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide
- N-{4-[(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl}acetamide
- N-{4-[(4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl}acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique cyclooctylpiperazine moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C20H31N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-(4-cyclooctylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H31N3O3S/c1-17(24)21-18-9-11-20(12-10-18)27(25,26)23-15-13-22(14-16-23)19-7-5-3-2-4-6-8-19/h9-12,19H,2-8,13-16H2,1H3,(H,21,24) |
InChI Key |
VTPMEUHOIZWXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3 |
Origin of Product |
United States |
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